1-(2-Chloroethoxy)-2-diethoxyphosphoryl-ethane
Overview
Description
The compound seems to be a type of organophosphorus compound, which are commonly used in a wide range of applications, including flame retardants, pesticides, and plasticizers .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. For example, “1-(2-chloroethoxy)2-methoxyethane” has a molecular formula of C5H11ClO2 .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and depend on various factors. For instance, “1,2-dimethoxyethane” undergoes trifluoromethylation to produce “1,1,1-trifluoro-2,3-dimethoxypropane”, which weakens Li±solvent interactions and leads to the formation of CIPs in the solution .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. For instance, “1-(2-chloroethoxy)2-methoxyethane” has a molecular weight of 138.593 Da .Mechanism of Action
The mechanism of action of a chemical compound refers to how it interacts with other compounds or systems. For example, in the context of battery electrolytes, a chloroether such as “1,2-bis(2-chloroethoxy)ethane” (Cl-DEE) has been used as the base solvent in a localized high-concentration electrolyte (LHCE) system .
Safety and Hazards
Future Directions
The future directions in the research and application of these types of compounds could involve improving their properties or finding new uses. For instance, in the field of battery technology, researchers are exploring the use of chloroethers to develop safe lithium-metal batteries with high energy density .
properties
IUPAC Name |
1-(2-chloroethoxy)-2-diethoxyphosphorylethane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18ClO4P/c1-3-12-14(10,13-4-2)8-7-11-6-5-9/h3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCHXQVVXAUFCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCOCCCl)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClO4P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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